molecular formula C30H32F6N4O2 B1149982 Monohydroxy Netupitant D6

Monohydroxy Netupitant D6

Cat. No.: B1149982
M. Wt: 600.6 g/mol
InChI Key: CUGOZHKFGSQBGD-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monohydroxy Netupitant D6 is a deuterium-labeled analogue of Monohydroxy Netupitant, which is a metabolite of Netupitant. Netupitant is a selective neurokinin 1 receptor antagonist used primarily for its antiemetic properties, particularly in preventing chemotherapy-induced nausea and vomiting .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Monohydroxy Netupitant D6 involves the incorporation of deuterium atoms into the Monohydroxy Netupitant molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The use of automated systems and reactors helps in maintaining the reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions: Monohydroxy Netupitant D6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Monohydroxy Netupitant D6 has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for studying metabolic pathways and reaction mechanisms.

    Biology: Employed in biological studies to understand the metabolism and pharmacokinetics of Netupitant.

    Medicine: Utilized in pharmacological research to investigate the efficacy and safety of Netupitant and its metabolites.

    Industry: Applied in the development of new antiemetic drugs and formulations

Mechanism of Action

Monohydroxy Netupitant D6, like Netupitant, acts as a selective antagonist of the neurokinin 1 receptor. This receptor is involved in the emetic response triggered by substance P, a neuropeptide. By blocking the neurokinin 1 receptor, this compound prevents the binding of substance P, thereby inhibiting the emetic response. This mechanism is particularly useful in preventing chemotherapy-induced nausea and vomiting .

Comparison with Similar Compounds

Uniqueness: Monohydroxy Netupitant D6 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The deuterium atoms help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound more accurately compared to its non-deuterated counterparts .

Properties

Molecular Formula

C30H32F6N4O2

Molecular Weight

600.6 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N-methyl-2-(trideuteriomethyl)propanamide

InChI

InChI=1S/C30H32F6N4O2/c1-28(2,20-13-21(29(31,32)33)15-22(14-20)30(34,35)36)27(42)39(4)25-17-37-26(40-11-9-38(3)10-12-40)16-24(25)23-8-6-5-7-19(23)18-41/h5-8,13-17,41H,9-12,18H2,1-4H3/i1D3,2D3

InChI Key

CUGOZHKFGSQBGD-WFGJKAKNSA-N

SMILES

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C

Synonyms

Monohydroxy Netupitant-d6;  N-[4-[2-(Hydroxymethyl)phenyl]-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-N,α,α-trimethyl-3,5-bis(trifluoromethyl)-benzeneacetamide-d6

Origin of Product

United States

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